molecular formula C21H29N5O2 B2844162 4-cyclobutyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379972-14-0

4-cyclobutyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2844162
CAS No.: 2379972-14-0
M. Wt: 383.496
InChI Key: TWHOZRQIBIORIU-UHFFFAOYSA-N
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Description

4-cyclobutyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a piperidine ring, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrimidine and pyrazole rings, followed by their coupling with the piperidine ring. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize costs. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-cyclobutyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine stands out due to its unique combination of three different ring structures. This structural diversity may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-14-20(15(2)25(3)24-14)21(27)26-9-7-16(8-10-26)12-28-19-11-18(22-13-23-19)17-5-4-6-17/h11,13,16-17H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHOZRQIBIORIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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